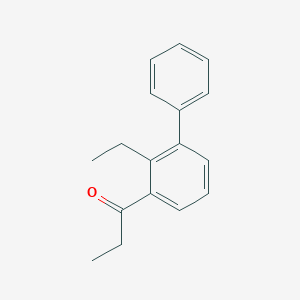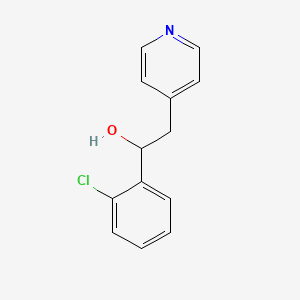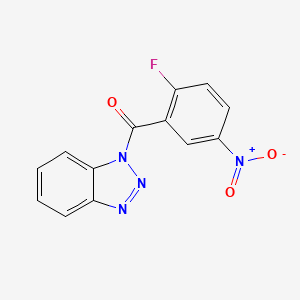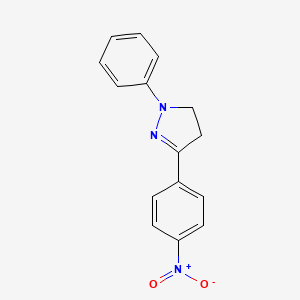
4-Aminobenzene-1-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is particularly significant in organic synthesis due to its ability to undergo various chemical reactions, making it a versatile intermediate in the preparation of azo dyes, pharmaceuticals, and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Aminobenzene-1-diazonium chloride typically involves the diazotization of 4-aminobenzene (aniline). The process is carried out by treating aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt. The reaction can be represented as follows:
C6H5NH2+HNO2+HCl→C6H5N2Cl+2H2O
Industrial Production Methods
In industrial settings, the diazotization process is scaled up using similar reagents and conditions. The reaction is carefully controlled to maintain low temperatures and prevent the decomposition of the diazonium salt. The resulting this compound is often used immediately in subsequent reactions due to its instability.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminobenzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium salt can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form aniline or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: Typically carried out in alkaline conditions using phenols or aromatic amines.
Reduction Reactions: Reducing agents such as sodium sulfite or hypophosphorous acid are used.
Major Products
Substitution Reactions: Halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: Aniline and its derivatives.
Aplicaciones Científicas De Investigación
4-Aminobenzene-1-diazonium chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes, which are important in textile and printing industries.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 4-Aminobenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can participate in various electrophilic substitution reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new covalent bonds. This reactivity is harnessed in the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
4-Aminobenzene-1-diazonium chloride is unique among diazonium salts due to its specific reactivity and applications. Similar compounds include:
Benzenediazonium chloride: Lacks the amino group, making it less versatile in certain reactions.
4-Nitrobenzenediazonium chloride: Contains a nitro group, which affects its reactivity and applications.
2-Aminobenzene-1-diazonium chloride: The amino group is in a different position, leading to different reactivity patterns.
Propiedades
Número CAS |
10555-90-5 |
|---|---|
Fórmula molecular |
C6H6ClN3 |
Peso molecular |
155.58 g/mol |
Nombre IUPAC |
4-aminobenzenediazonium;chloride |
InChI |
InChI=1S/C6H6N3.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H,7H2;1H/q+1;/p-1 |
Clave InChI |
JLLBHFPMIDLVRO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1N)[N+]#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)

![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)



![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)


![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)

![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)

